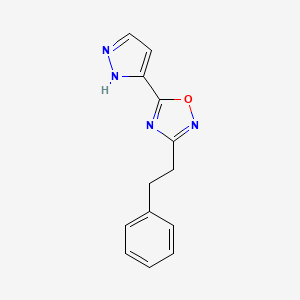![molecular formula C21H16ClN3O4 B4930517 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4930517.png)
4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide, also known as CNB-001, is a compound that has gained attention in the scientific community due to its potential therapeutic properties. CNB-001 is a small molecule that has been shown to have neuroprotective and anti-inflammatory effects, making it a promising candidate for the treatment of various neurological disorders.
Mécanisme D'action
The mechanism of action of 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide is not fully understood, but it is thought to involve the inhibition of inflammatory pathways and the modulation of oxidative stress. 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as to increase the expression of anti-inflammatory proteins. Additionally, 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide has been shown to increase the activity of antioxidant enzymes, which can help to reduce oxidative stress in cells.
Biochemical and Physiological Effects
In addition to its neuroprotective effects, 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide has been shown to have other biochemical and physiological effects. Studies have shown that 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide can reduce the production of reactive oxygen species (ROS) and nitric oxide (NO), which are both involved in the development of inflammation and oxidative stress. Additionally, 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide has been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are involved in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide in lab experiments is its relatively low toxicity. Studies have shown that 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide is well-tolerated in animal models, even at high doses. Additionally, 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide is stable and can be easily synthesized in large quantities. However, one limitation of 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide. One area of interest is the compound's potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the optimal dosing and administration regimens for 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide in these conditions. Additionally, there is interest in exploring the potential of 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide for the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Finally, there is potential for the development of novel derivatives of 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide that may have improved solubility and other desirable properties.
Méthodes De Synthèse
The synthesis of 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide involves several steps, starting with the reaction of 4-chloro-3-nitrobenzoic acid with 4-methylphenylamine to form 4-chloro-N-(4-methylphenyl)-3-nitrobenzamide. This intermediate is then reduced with iron powder and acetic acid to yield 4-chloro-N-(4-methylphenyl)-3-aminobenzamide. The final step involves the reaction of this intermediate with 4-nitrobenzoyl chloride in the presence of triethylamine to form 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide.
Applications De Recherche Scientifique
4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One area of research has focused on the compound's neuroprotective effects. Studies have shown that 4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide can protect neurons from damage caused by oxidative stress and inflammation, which are two key factors in the development of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
4-chloro-N-(4-methylphenyl)-3-[(4-nitrobenzoyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O4/c1-13-2-7-16(8-3-13)23-21(27)15-6-11-18(22)19(12-15)24-20(26)14-4-9-17(10-5-14)25(28)29/h2-12H,1H3,(H,23,27)(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBKSAOVRFLIOTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-nitro-N-(2-phenoxyethyl)-5-[4-(phenylsulfonyl)-1-piperazinyl]aniline](/img/structure/B4930435.png)
![ethyl 4-{[(5-{[2-(methylthio)phenoxy]methyl}-3-isoxazolyl)carbonyl]amino}-1-piperidinecarboxylate](/img/structure/B4930439.png)
![1-[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]-N-[(1-methyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B4930442.png)
![ethyl 1-[1-(methoxycarbonyl)propyl]-2-aziridinecarboxylate](/img/structure/B4930450.png)
![2-amino-4-(4-ethylphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B4930454.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2,4-dichlorobenzoate](/img/structure/B4930456.png)
![N-[(3-methyl-1H-pyrazol-5-yl)methyl]-5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4930478.png)
![1-[(2-methyl-1,3-thiazol-4-yl)methyl]-4-{[3-(2-phenylethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4930483.png)
![N-benzyl-3-[1-(1H-indol-2-ylmethyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B4930491.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-({3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B4930509.png)
![4-{[4-(2-thienyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrobromide](/img/structure/B4930525.png)


![butyl 4-({[(2-thienylcarbonyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4930547.png)